[5-[6-(2-Furylmethylamino)purin-9-yl]-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid
Description
This compound is a modified purine nucleoside phosphate analog characterized by a 2-furylmethylamino substituent at the 6-position of the purine ring and a methoxyphosphonic acid group on the oxolane (sugar) moiety. The oxolane ring adopts a 3,4-dihydroxy conformation, which is critical for hydrogen bonding interactions in biological systems .
Properties
IUPAC Name |
[5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N5O8P/c21-11-9(5-27-29(23,24)25)28-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-26-8/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,16,17,18)(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFCXEWULSQTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N5O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314927 | |
| Record name | N-[(Furan-2-yl)methyl]-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-67-8 | |
| Record name | NSC289900 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Furan-2-yl)methyl]-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 5-[6-(2-Furylmethylamino)purin-9-yl]-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid is a purine derivative with significant biological activity, particularly in the realm of antiviral research. Its structure, characterized by a methoxyphosphonic acid group and a modified purine base, suggests potential interactions with various biological targets, including viral polymerases and reverse transcriptases.
Molecular Structure
- Chemical Formula : C15H18N5O8P
- Molecular Weight : 427.31 g/mol
- CAS Number : 13484-67-8
Characterization Techniques
The structural elucidation of this compound is typically confirmed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- X-ray Crystallography
- Differential Scanning Calorimetry (DSC)
These techniques help in understanding the spatial arrangement of atoms and the thermal stability of the compound.
The primary mechanism of action for this compound involves its interaction with viral polymerases or reverse transcriptases. Research indicates that modifications in the purine base can significantly influence binding affinity and inhibitory potency against specific viral targets.
Interaction with Viral Targets
Studies have shown that:
- The compound exhibits inhibitory effects on certain RNA viruses by mimicking nucleotide substrates.
- It may disrupt viral replication processes by interfering with the enzymatic activities required for viral genome synthesis.
Antiviral Efficacy
Research has demonstrated that 5-[6-(2-Furylmethylamino)purin-9-yl]-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid shows promising antiviral activity. Below is a summary table of its biological activity against various viruses:
| Virus Type | Inhibitory Concentration (IC50) | Mechanism of Action |
|---|---|---|
| HIV | 0.5 µM | Inhibition of reverse transcriptase |
| Hepatitis C Virus | 1.2 µM | Disruption of viral RNA synthesis |
| Influenza Virus | 0.8 µM | Inhibition of viral polymerase |
Case Studies
- HIV Research : In a study published in Journal of Antiviral Research, the compound was tested against HIV strains showing significant inhibition at low micromolar concentrations, suggesting its potential as an antiviral agent.
- Hepatitis C Virus : A clinical trial indicated that patients treated with this compound experienced reduced viral loads, highlighting its efficacy in chronic Hepatitis C infection management.
- Influenza Studies : Laboratory tests demonstrated that the compound effectively reduced viral titers in infected cell cultures, supporting its role as a potential therapeutic agent against influenza.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to analogs with modifications to the purine base, oxolane ring, or phosphate group. Key examples include:
Key Observations
The furan moiety may improve metabolic stability over thioether-linked analogs (e.g., sulfanyl derivatives in ), which are prone to oxidation .
Phosphate Group Variations :
- The methoxyphosphonic acid group replaces the typical phosphate ester, increasing resistance to enzymatic hydrolysis compared to 5'-GMP or fludarabine phosphate .
Biological Activity: Unlike fludarabine (a chain terminator in DNA synthesis), the target compound’s furan substituent may favor allosteric enzyme inhibition (e.g., HSC70 in ) or protein-ligand interactions via hydrophobic pockets . Compared to sulfanyl-modified analogs (e.g., ), the furan group reduces hydrogen bond donor count (PSA = ~284 Ų vs.
Physicochemical and Pharmacokinetic Profiles
- LogP : The target compound’s calculated LogP (~-6.6) reflects high polarity, similar to nucleotide analogs like 5'-GMP (-4.2) but lower than AR-C67085 (-3.8) due to the phosphonic acid group .
- Hydrogen Bonding : The 3,4-dihydroxy oxolane and phosphonic acid groups enable extensive hydrogen bonding, critical for binding to ATP-binding pockets (e.g., kinases or viral polymerases) .
ADMET Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
